molecular formula C8H13N3O2S B15359461 Tert-butyl N-amino-N-thiazol-4-YL-carbamate

Tert-butyl N-amino-N-thiazol-4-YL-carbamate

Cat. No.: B15359461
M. Wt: 215.28 g/mol
InChI Key: ROVCUTYRCMCHJU-UHFFFAOYSA-N
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Description

Tert-butyl N-amino-N-thiazol-4-YL-carbamate is a chemical compound characterized by its unique structure, which includes a tert-butyl group, an amino group, and a thiazol-4-YL-carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-amino-N-thiazol-4-YL-carbamate typically involves the reaction of tert-butyl isocyanate with 2-aminothiazole. The reaction conditions include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the carbamate group.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process may involve continuous flow reactors or batch reactors, depending on the production requirements.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-amino-N-thiazol-4-YL-carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Tert-butyl N-amino-N-thiazol-4-YL-carbamate has several scientific research applications:

  • Chemistry: It can be used as a protecting group for amines in peptide synthesis.

  • Biology: The compound may serve as a building block for the synthesis of biologically active molecules.

  • Medicine: (triphenylmethyl)­amino ....

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl N-amino-N-thiazol-4-YL-carbamate exerts its effects involves its interaction with molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its biological activity. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

  • Tert-butyl isocyanate: Similar in structure but lacks the amino and thiazol-4-YL groups.

  • 2-aminothiazole: A simpler compound without the tert-butyl and carbamate groups.

  • Ceftolozane: A related compound used in antibiotic synthesis[_{{{CITATION{{{_3{Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-(triphenylmethyl)­amino ....

Properties

Molecular Formula

C8H13N3O2S

Molecular Weight

215.28 g/mol

IUPAC Name

tert-butyl N-amino-N-(1,3-thiazol-4-yl)carbamate

InChI

InChI=1S/C8H13N3O2S/c1-8(2,3)13-7(12)11(9)6-4-14-5-10-6/h4-5H,9H2,1-3H3

InChI Key

ROVCUTYRCMCHJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CSC=N1)N

Origin of Product

United States

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